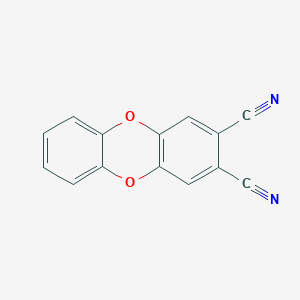
Oxanthrene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE is a complex organic compound belonging to the family of dioxins Dioxins are known for their stability and persistence in the environment This particular compound is characterized by the presence of two cyanide groups attached to a dibenzo[b,e][1,4]dioxin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE typically involves cyano-activated fluoro displacement reactions. This method uses cyanodifluorobenzenes and catechols in dimethylformamide (DMF) at elevated temperatures (around 130°C) in the presence of potassium carbonate . The reaction is highly efficient, often yielding the desired product in nearly quantitative amounts.
Industrial Production Methods
While specific industrial production methods for 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide groups into amines or other reduced forms.
Substitution: The cyanide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.
Biology: Its interactions with biological systems can be studied to understand its effects at the molecular level.
Medicine: Research into its potential therapeutic applications or toxicological effects can provide insights into its safety and efficacy.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE exerts its effects is not fully understood. it is likely to involve interactions with cellular proteins and enzymes, potentially disrupting normal cellular functions. The compound may bind to specific molecular targets, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds share a similar dioxin core structure but differ in the presence of chlorine atoms instead of cyanide groups.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with a different arrangement of oxygen atoms.
Polychlorinated biphenyls (PCBs): These compounds have a biphenyl structure with chlorine substitutions, exhibiting dioxin-like toxicity.
Uniqueness
3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE is unique due to the presence of cyanide groups, which can significantly alter its chemical reactivity and biological interactions compared to other dioxins and related compounds .
Properties
Molecular Formula |
C14H6N2O2 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H6N2O2/c15-7-9-5-13-14(6-10(9)8-16)18-12-4-2-1-3-11(12)17-13/h1-6H |
InChI Key |
QASYMFFHVIZHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C(=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















